molecular formula C12H12O2 B1306538 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde CAS No. 117569-57-0

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Cat. No. B1306538
M. Wt: 188.22 g/mol
InChI Key: SLKHCIZTANAAEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives is a common theme in the provided papers. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, with a focus on photochemical and acid-catalyzed rearrangements . Another paper discusses the synthesis of α-(hydroxymethyl)benzaldehyde derivatives through a Diels–Alder/retro-Diels–Alder process . Additionally, selective deprotection techniques to yield 4-(alkoxysilyl)benzaldehydes are outlined, which are then used to synthesize porphyrin derivatives . These methods could potentially be adapted for the synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Molecular Structure Analysis

The structural analysis of benzaldehyde derivatives is crucial for understanding their chemical behavior. One paper provides detailed crystallographic data for a complex benzaldehyde derivative, which could serve as a model for predicting the structure of similar compounds . The use of spectroscopic techniques such as NMR, UV–VIS, and IR to confirm the structures of azo-benzoic acids and their precursors is also reported . These techniques could be applied to analyze the molecular structure of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzaldehyde derivatives. For example, the photochemical and acid-catalyzed rearrangements of a trimethylsilyl-substituted cyclohexadienone are detailed, including the formation of phenols and cyclopentenones . The Diels–Alder synthesis mentioned earlier also involves decarbonylation reactions . These reactions provide a basis for understanding how 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde might behave under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, they do provide insights into related compounds. For instance, the synthesis and properties of porphyrin derivatives with alkoxysilyl groups are discussed, including their application in creating hybrid materials with high surface areas . The regioselective protection of hydroxyl groups in dihydroxy-benzaldehyde is also explored, which is relevant to the functional groups present in the compound of interest .

Scientific Research Applications

Phytotoxicity and Plant Pathology

  • Phytotoxic Metabolite in Plant Diseases : A study identified a phytotoxic metabolite structurally characterized as 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde (eutypine) in liquid cultures of Eutypa lata, a causal agent of grapevine diseases. This compound was found in the sap and inflorescences of diseased plants but not in healthy material (Tey-Rulh et al., 1991).

Pharmaceutical and Biological Studies

  • Binding Affinity for Human Receptors : Research involving the fungus Eurotium repens led to the isolation of benzyl derivatives with notable binding affinity for human opioid and cannabinoid receptors. This study highlights the significance of such compounds in psychoactive research (Gao et al., 2011).
  • Enzymatic Synthesis of 2-Hydroxy Ketones : Benzaldehyde lyase and benzoylformate decarboxylase were used to catalyze the asymmetric ligation of aliphatic aldehydes, resulting in enantiomerically enriched 2-hydroxy ketones. This process demonstrated high conversion levels and enantioselectivity (María et al., 2007).

Chemical Synthesis and Characterization

  • Synthesis of Benzene Derivatives : A study focused on synthesizing compounds containing the isoprene unit, exploring the reaction between benzaldehyde and various metallic salts. This work contributes to understanding the synthesis of hydroxy-acids and lactones in organic chemistry (Cainelli et al., 1973).
  • Catalytic Study of Polymeric Metal Complexes : Research on the synthesis and characterization of polymeric metal complexes derived from divalent transition metal ions with benzophenone and acetophenone derivatives highlighted their use in the oxidation of benzaldehyde derivatives (Ingole et al., 2013).

Biochemistry and Molecular Biology

  • Inhibition of Metabolism of Carcinogens : A study found that benzaldehyde inhibited the metabolism of a tobacco-specific nitrosamine, suggesting its potential as a blocking agent for lung tumorigenesis caused by certain carcinogens (Morse et al., 1995).

Safety And Hazards

The compound has been classified as Aquatic Chronic 3, Eye Irritant 2, and Skin Sensitizer 1 . The precautionary statements include P261, P264, P273, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKHCIZTANAAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390120
Record name 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

CAS RN

117569-57-0
Record name 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobenzaldehyde (3.0 g, 16 mmol), Pd(PPh3)2Cl2 (110 mg, 0.170 mmol) and CuI (16 mg, 0.07 mmol) were placed in a Schienk flask. The flask was then evacuated and purged with argon (3 times) on the Schienk line. Then freshly distilled and degassed TEA (32 mL) was added, and after purging with argon, 2-methyl-3-butyn-2-ol (1.90 mL, 19.4 mmol) was added. The reaction mixture was stirred for 2 h at 40° C. (The progress of the reaction was monitored by GC-MS). T he reaction mixture was evaporated to dryness and then chromatographed (silica, CH2Cl2). Bulb-to-bulb distillation (93-95° C., 0.001 mm Hg) gave a pale yellowish oil (2.90 g, 95%). 1H NMR (CDCl3) δ 1.61 (s, 6H), 2.23 (brs, 1H), 7.52 (AB/2, J=8.1 Hz, 2H), 7.79 (AB/2, J=8.1 Hz, 2H), 9.02 (s, 1H); 13C NMR δ 31.9, 66.1, 81.9, 98.8, 129.8, 130.1, 132.7, 35.9, 192.3; IR (film)ν(cm−1) 790.4, 830.1, 906.3, 963.4, 1014.3, 1046.1, 1165.9, 1207.0, 1273.4, 1303.0, 1373.0, 1457.6, 1563.8, 1603.6, 1700.0, 2228.1, 2735.0, 2837.8, 2934.1, 2982.2, 3413.3; MS (EI+) m/z 188 (M+,35%), 173 (100%), 159 (10%); EI-MS obsd 188.0835, calcd exact mass 188.0837 (C12H12O2).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
catalyst
Reaction Step Three
Name
Quantity
16 mg
Type
catalyst
Reaction Step Four
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SV Klyatskaya, EV Tretyakov, SF Vasilevsky - Russian chemical bulletin, 2002 - Springer
2-(Arylylethynylphenyl)-4,4,5,5-tetramethyl-2-imidazoline-1-oxyl 3-oxides 12 and 13 were synthesized by cross-coupling of aryl iodides with 1-alkynes containing the 4,4,5,5-tetramethyl-…
Number of citations: 21 link.springer.com
A Harriman, KJ Elliott, MAH Alamiry… - The Journal of …, 2009 - ACS Publications
Intramolecular Electron Transfer Reactions Observed for Dawson-Type Polyoxometalates Covalently Linked to Porphyrin Residues | The Journal of Physical Chemistry C ACS ACS …
Number of citations: 107 pubs.acs.org
N Duvva, S Prasanthkumar, L Giribabu - Solar Energy, 2019 - Elsevier
Structural modifications of porphyrin sensitizers have shown significant impact on incident photon to current generation whilst applied into dye sensitized solar cells. Nevertheless, …
Number of citations: 20 www.sciencedirect.com
L Felix - 2015 - edoc.unibas.ch
Matter-wave dualism is a fundamental concept in quantum physics. The observation of wave properties of heavy organic molecules can be used to approach the borderline between …
Number of citations: 3 edoc.unibas.ch

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